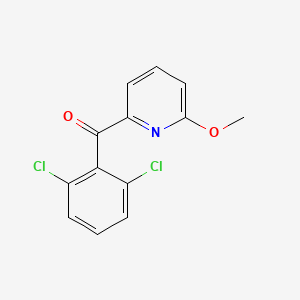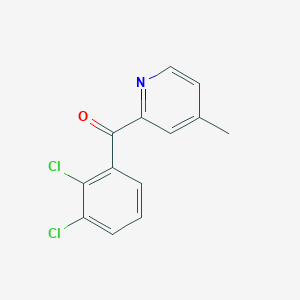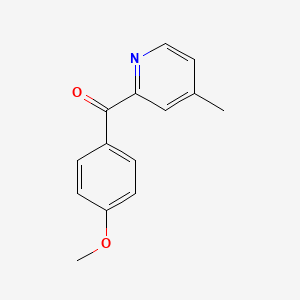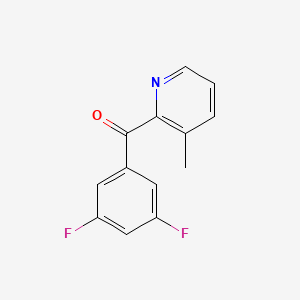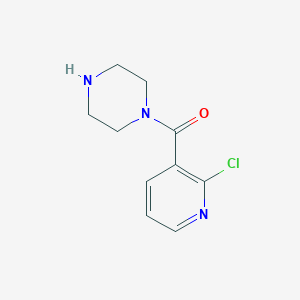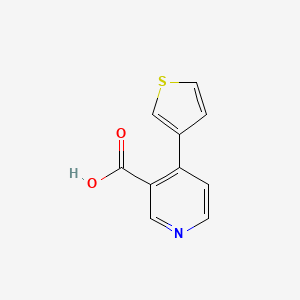
4-Bromo-5-methylpyridin-3-ol
概要
説明
4-Bromo-5-methylpyridin-3-ol is an organic compound with the chemical formula C6H6BrNO and a molecular weight of 186.02 g/mol . It appears as a colorless to light yellow solid with a special fragrance at room temperature. The compound has a melting point of 94-98°C and a boiling point of 318-319°C . It is sparingly soluble in water but soluble in most organic solvents such as ethanol and dimethyl sulfide . This compound is an important intermediate in organic synthesis and is commonly used in the preparation of pharmaceutical compounds and pesticides .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-5-methylpyridin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of pyridine with chloroethanol under alkaline conditions, followed by a reaction with trimanganese tribromide . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids, using palladium as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions, such as the Suzuki cross-coupling reaction, is common due to its efficiency and versatility .
化学反応の分析
Types of Reactions
4-Bromo-5-methylpyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various pyridine derivatives, while substitution reactions can produce a wide range of substituted pyridines .
科学的研究の応用
4-Bromo-5-methylpyridin-3-ol has numerous applications in scientific research, including:
作用機序
The mechanism of action of 4-Bromo-5-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of p38α mitogen-activated protein kinase, which is involved in the regulation of pro-inflammatory cytokines . The hydroxyl group in the compound can interact with the ribose and phosphate binding sites of enzymes, affecting their activity .
類似化合物との比較
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: This compound is similar in structure but has an amine group instead of a hydroxyl group.
2-Fluoro-4-methylpyridine: Another similar compound with a fluorine atom instead of a bromine atom.
3-Bromo-5-hydroxypyridine: This compound has a similar structure but with a hydroxyl group at a different position.
Uniqueness
4-Bromo-5-methylpyridin-3-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to act as a precursor for various bioactive molecules further highlights its importance in scientific research and industrial applications .
特性
IUPAC Name |
4-bromo-5-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-8-3-5(9)6(4)7/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPTWFJAANTNFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


